molecular formula C12H15ClF2N2O B6454028 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549022-60-6

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6454028
CAS No.: 2549022-60-6
M. Wt: 276.71 g/mol
InChI Key: FHIJDHNDNIBHQA-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core with an aminomethyl group and a 2,4-difluorophenylmethyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common method involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidin-2-one in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one
  • 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one acetate
  • 4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one sulfate

Uniqueness

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.ClH/c13-10-2-1-9(11(14)4-10)7-16-6-8(5-15)3-12(16)17;/h1-2,4,8H,3,5-7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIJDHNDNIBHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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